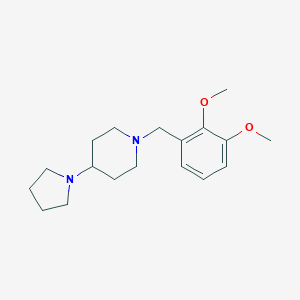![molecular formula C19H28N2O5 B247035 Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B247035.png)
Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate, also known as EDP-420, is a novel compound that has recently gained attention in the field of scientific research. EDP-420 is a synthetic derivative of piperidine, which is a cyclic amine that has been extensively studied for its pharmacological properties. EDP-420 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body.
Mécanisme D'action
Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate inhibits the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The inhibition of FAAH leads to an increase in the levels of these endocannabinoids, which activate the cannabinoid receptors CB1 and CB2 in the body. Activation of these receptors leads to a range of physiological effects, including pain relief, reduction in inflammation, and anxiety reduction.
Biochemical and Physiological Effects:
Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has been shown to have a range of biochemical and physiological effects in preclinical studies. Inhibition of FAAH by Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate leads to an increase in the levels of endocannabinoids, which activate the cannabinoid receptors CB1 and CB2. Activation of these receptors leads to a reduction in pain, inflammation, and anxiety. Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has also been shown to have antioxidant and neuroprotective effects in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has several advantages for use in laboratory experiments. It is a highly selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate. One area of interest is the potential therapeutic applications of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate in various medical conditions, including pain, inflammation, and anxiety. Another area of interest is the development of novel analogs of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate with improved pharmacological properties. Additionally, further studies are needed to investigate the potential side effects of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate and its long-term safety profile.
Conclusion:
Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate is a novel compound that has shown promise for its potential therapeutic applications in various medical conditions. Its ability to selectively inhibit FAAH and increase the levels of endocannabinoids makes it a useful tool for studying the role of endocannabinoids in various physiological processes. Further research is needed to fully understand the potential therapeutic applications of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate and its long-term safety profile.
Méthodes De Synthèse
The synthesis of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate involves several steps, including the condensation of 3,5-dimethoxyaniline with ethyl 3-oxopropionate, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with piperidine-3-carboxylic acid to form Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate. The synthesis of Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has been described in detail in several scientific publications.
Applications De Recherche Scientifique
Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has been extensively studied for its potential therapeutic applications in various medical conditions. The inhibition of FAAH by Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate leads to an increase in the levels of endocannabinoids, which are known to have anti-inflammatory, analgesic, and anxiolytic effects. Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate has been shown to be effective in preclinical models of pain, inflammation, and anxiety.
Propriétés
Nom du produit |
Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate |
|---|---|
Formule moléculaire |
C19H28N2O5 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
ethyl 1-[3-(3,5-dimethoxyanilino)-3-oxopropyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-4-26-19(23)14-6-5-8-21(13-14)9-7-18(22)20-15-10-16(24-2)12-17(11-15)25-3/h10-12,14H,4-9,13H2,1-3H3,(H,20,22) |
Clé InChI |
MSKVNYIGOHPCBS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
SMILES canonique |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)




![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)




